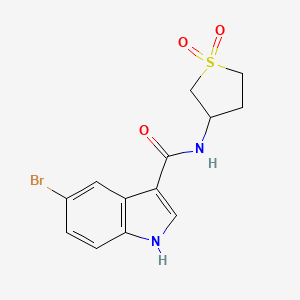![molecular formula C21H19N5O2 B7463108 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)
1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as QNZ or EVP4593 and has been found to exhibit various biological activities.
作用机制
The mechanism of action of 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including inflammation and immune response. By inhibiting this pathway, QNZ can reduce the production of pro-inflammatory cytokines and prevent inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and prevent cell death. This compound has also been found to have anti-tumor properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one in lab experiments is its ability to inhibit the NF-κB signaling pathway. This makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research can be done to improve the solubility of this compound in water, which can make it more useful in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research due to its various biological activities. Its ability to inhibit the NF-κB signaling pathway makes it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore its potential in other areas such as neurodegenerative diseases and cancer.
合成方法
The synthesis method of 1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one involves the reaction of 2-bromo-1-(1H-benzimidazol-2-yl)ethanone with 2-(1-pyrrolidinyl)acetic acid in the presence of triethylamine. The resulting intermediate is then treated with 2-nitrobenzaldehyde and sodium borohydride to obtain the final product.
科学研究应用
1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one has been found to exhibit various biological activities that make it useful in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19-12-22-16-8-3-4-9-17(16)26(19)13-20(28)25-11-5-10-18(25)21-23-14-6-1-2-7-15(14)24-21/h1-4,6-9,12,18H,5,10-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZTXQOPPPIINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C3=CC=CC=C3N=CC2=O)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)

![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)
![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
